Dimethyl 5-(benzylamino)-2-phenyl-1,3-oxazol-4-ylphosphonate
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Overview
Description
Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Reduction: Reduction of the oxazole ring under specific conditions.
Substitution: Nucleophilic substitution reactions involving the phosphonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
Scientific Research Applications
Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
- 5-(BIS(BENZYLAMINO)METHYLENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the oxazole ring and phosphonate group makes it particularly versatile for various applications .
Properties
Molecular Formula |
C18H19N2O4P |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H19N2O4P/c1-22-25(21,23-2)18-17(19-13-14-9-5-3-6-10-14)24-16(20-18)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3 |
InChI Key |
VEMCFPVNDMUGAZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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